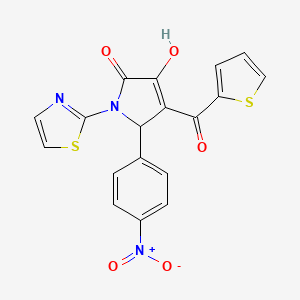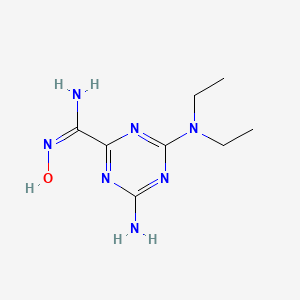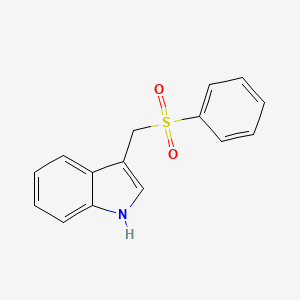
3-Hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
thiazolylthienylpyrrolone , is a heterocyclic molecule with an intriguing structure. Let’s break it down:
3-Hydroxy: Indicates the presence of a hydroxyl group (OH) at position 3.
5-(4-nitrophenyl): Refers to a nitrophenyl group attached at position 5.
1-(1,3-thiazol-2-YL): Describes a thiazole ring fused to the pyrrolone core at position 1.
4-(2-thienylcarbonyl): Indicates a thienylcarbonyl group at position 4.
1,5-dihydro-2H-pyrrol-2-one: The core structure, a dihydro-2H-pyrrol-2-one, is a five-membered ring with a carbonyl group.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, including cyclization reactions and condensations. One common approach involves the reaction of a thiazole derivative with a thienylcarbonyl compound, followed by cyclization to form the pyrrolone ring.
Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for further investigations.
Chemical Reactions Analysis
Reactions::
Oxidation: The hydroxyl group at position 3 can undergo oxidation.
Reduction: Reduction of the nitrophenyl group is feasible.
Substitution: Thiazole and thienylcarbonyl groups are susceptible to substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
- Oxidation: 3-keto derivative.
- Reduction: Aminophenyl derivative.
- Substitution: Various substituted products.
Scientific Research Applications
Chemistry::
- Building block for novel heterocyclic compounds.
- Ligand design for coordination chemistry.
- Potential bioactive properties due to its unique structure.
- Antimicrobial studies.
- Investigation of enzyme inhibition.
- Limited industrial applications, but potential as a starting material.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Thiazolylthienylpyrrolone shares structural features with other pyrrolones, thiazoles, and nitrophenyl-containing compounds.
Uniqueness: Its combination of thiazole, thienylcarbonyl, and nitrophenyl moieties sets it apart.
Properties
Molecular Formula |
C18H11N3O5S2 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-hydroxy-2-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H11N3O5S2/c22-15(12-2-1-8-27-12)13-14(10-3-5-11(6-4-10)21(25)26)20(17(24)16(13)23)18-19-7-9-28-18/h1-9,14,23H |
InChI Key |
REVHTHIWLKFFIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)[N+](=O)[O-])C4=NC=CS4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-4-methyl-3-(6-methylpyridin-2-yl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11061406.png)
![3-(3,4-dimethoxyphenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061408.png)

![N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}pentanamide](/img/structure/B11061411.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11061419.png)
![1-(3-chlorophenyl)-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11061429.png)
![8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11061431.png)


![9-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11061446.png)
![6-amino-3,4-dioxo-1-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile](/img/structure/B11061447.png)
![Acetamide, 2-[2,3,8,9-tetrahydro-8,8-dimethyl[1,4]dioxino[2,3-g]isoquinolin-6(7H)-yliden]-](/img/structure/B11061448.png)
![6-(4-methoxyphenyl)-3-(4-nitrophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11061460.png)
